N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide
Description
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (CAS: 898435-23-9) is a tricyclic pyrroloquinoline derivative with a propionamide substituent at position 8 of the heterocyclic core. Its molecular formula is C₁₄H₁₆N₂O₂, and it has a molecular weight of 244.29 g/mol . The compound is part of a broader class of 4-hydroxyquinolin-2(1H)-one derivatives, which are pharmacologically relevant due to their diuretic, anticoagulant, and anti-inflammatory activities . The pyrrolo[3,2,1-ij]quinoline scaffold is structurally distinct for its fused tricyclic system, combining a pyrrolidine ring with a quinoline moiety. The propionamide group at position 8 likely influences solubility and target binding, as evidenced by its measured water solubility of 35.3 µg/mL at pH 7.4 .
Properties
IUPAC Name |
N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-12(17)15-11-7-9-3-4-13(18)16-6-5-10(8-11)14(9)16/h7-8H,2-6H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLYSKLTRBRIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323254 | |
| Record name | N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677452 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898435-23-9 | |
| Record name | N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole structure . This is followed by further cyclization and functional group modifications to introduce the quinoline and propionamide moieties.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-containing ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution often requires catalysts like Lewis acids (e.g., AlCl3) and conditions such as reflux in organic solvents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide can be contextualized by comparing it to analogs within the pyrroloquinoline and pyridoquinoline families. Key structural variations include substitutions on the quinoline ring, heterocyclic annelation patterns, and functional group modifications.
Structural Analogues with Modified Substituents
Key Observations:
Substituent Effects: The introduction of halogens (e.g., iodine in thioxothiazolidinone derivatives) enhances metabolic stability and target affinity compared to the parent propionamide compound . Methyl groups at position 2 (e.g., in diuretic carboxamides) significantly boost diuretic efficacy, likely due to steric and electronic modulation of the quinoline core .
Heterocyclic Modifications: Pyrano-annelated derivatives (e.g., pyrano[3,2-c]pyridoquinolines) exhibit distinct conformational rigidity, which may alter binding to diuretic targets like Na⁺/K⁺/Cl⁻ cotransporters . Replacement of pyrrolidine with tetrahydropyridine (in pyridoquinolines) reduces diuretic potency but improves pharmacokinetic profiles, suggesting a trade-off between activity and bioavailability .
Biological Activity Trends: The target compound’s propionamide group confers moderate solubility but lacks the diuretic potency of methyl-substituted analogs. This highlights the critical role of position 2 modifications in optimizing activity . Thioxothiazolidinone hybrids demonstrate multifunctional activity (anticoagulant and anti-inflammatory), likely due to the thiazolidinone moiety’s ability to chelate metal ions or interact with cysteine proteases .
Research Findings and Pharmacological Implications
Diuretic Activity
- Lead Compound: N-(6-hydroxy-2-methyl-4-oxo-pyrroloquinolin-5-yl)carboxamides showed 1.5–2× higher diuretic activity than hydrochlorothiazide at 10 mg/kg in rat models. The methyl group at position 2 was critical for this effect .
Anticoagulant Potential
- Thioxothiazolidinone-pyrroloquinoline hybrids (e.g., compound 16a-g) prolonged activated partial thromboplastin time (APTT) by 1.5–2× baseline in vitro, indicating anticoagulant mechanisms distinct from warfarin .
Biological Activity
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 898462-22-1 |
| Structure | Chemical Structure |
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The compound's structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity .
Antileishmanial Activity
Recent studies have highlighted the compound's potential as an antileishmanial agent. For instance:
- In Vitro Studies : The compound exhibited significant antileishmanial activity with an IC value of 8.36 μM against amastigote forms of Leishmania spp. .
- In Vivo Studies : In Balb/c mice models infected with visceral leishmaniasis, the compound demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden when administered at a dose of 12.5 mg/kg .
Anticancer Activity
The structural similarities between this compound and other known anticancer agents suggest potential therapeutic applications:
- Cell Line Studies : Compounds with similar frameworks have shown promise in modulating signaling pathways associated with cancer cell proliferation .
Study 1: Antileishmanial Efficacy
A study evaluated a series of pyrroloquinoline derivatives for their antileishmanial properties. Among these compounds, one derivative showed promising results with an IC of 8.36 μM and favorable pharmacokinetic profiles .
Study 2: Anticancer Potential
Research conducted on pyrrolopyridine derivatives indicated that modifications to the core structure could enhance anticancer efficacy through targeted interactions with cancer cell receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
